Siphonarin B
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Overview
Description
Siphonarin B is a natural product found in Siphonaria atra and Siphonaria zelandica with data available.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Process : Siphonarin B, along with dihydrothis compound, has been synthesized using a directed cyclization of a linear triketone. This process involved Sn(II)-mediated aldol coupling and Swern oxidation. Additionally, a Ni(II)/Cr(II)-mediated coupling reaction with vinyl iodide was crucial for the synthesis. This method helped to avoid a retro-Claisen pathway that would otherwise produce a baconipyrone-type ester. A stable isomeric spiroacetal, which is distinct from the siphonarin skeleton, was also synthesized in this study (Paterson, Chen, & Franklin, 2002).
Structural and Biosynthetic Considerations : The structural aspects of this compound have been explored, focusing on its acetal ring systems and stereochemistry. This research contributed to a configurational model for siphonariid metabolites, including this compound, which rationalizes the stereochemistry of their acyclic precursors. The findings provide essential insights into the molecular structure and potential biosynthetic pathways of these compounds (Garson, Goodman, & Paterson, 1994).
Biosynthesis and Chemical Behavior
Biosynthetic Studies : Research has delved into the biosynthetic origins of this compound, specifically examining the incorporation of labeled propionate and succinate into its structure. These studies have led to a better understanding of the biosynthetic model for this compound and other related polypropionates (Garson et al., 1994).
Chemical Transformations : In a study exploring the chemical behavior of this compound, researchers synthesized a common precursor for this compound and related compounds. This precursor, under certain conditions, isomerizes to this compound. These transformations shed light on the potential natural occurrence and biosynthetic relationships between this compound and other structurally related compounds (Beye, Becerril-Jiménez, & Ward, 2019).
Properties
CAS No. |
92125-68-3 |
---|---|
Molecular Formula |
C29H44O8 |
Molecular Weight |
520.7 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6S,8S,9S,11R)-2-[1-(6-ethyl-3,5-dimethyl-4-oxopyran-2-yl)ethyl]-2,4-dihydroxy-3,5,9,11-tetramethyl-8-[(2S)-3-oxopentan-2-yl]-1,7-dioxaspiro[5.5]undecan-10-one |
InChI |
InChI=1S/C29H44O8/c1-11-21(30)13(3)26-16(6)24(32)18(8)29(36-26)19(9)25(33)17(7)28(34,37-29)20(10)27-15(5)23(31)14(4)22(12-2)35-27/h13,16-20,25-26,33-34H,11-12H2,1-10H3/t13-,16-,17-,18-,19+,20?,25+,26+,28-,29-/m1/s1 |
InChI Key |
LEPZJIOTHLJGCD-BWINTEPNSA-N |
Isomeric SMILES |
CCC1=C(C(=O)C(=C(O1)C(C)[C@]2([C@@H]([C@@H]([C@@H]([C@]3(O2)[C@@H](C(=O)[C@H]([C@@H](O3)[C@H](C)C(=O)CC)C)C)C)O)C)O)C)C |
SMILES |
CCC1=C(C(=O)C(=C(O1)C(C)C2(C(C(C(C3(O2)C(C(=O)C(C(O3)C(C)C(=O)CC)C)C)C)O)C)O)C)C |
Canonical SMILES |
CCC1=C(C(=O)C(=C(O1)C(C)C2(C(C(C(C3(O2)C(C(=O)C(C(O3)C(C)C(=O)CC)C)C)C)O)C)O)C)C |
Synonyms |
dihydrosiphonarin B siphonarin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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